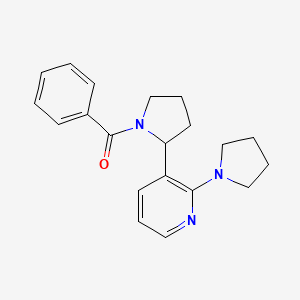![molecular formula C14H19NO2 B11817072 methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C15H21NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. One common method is the reaction of 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid with methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Industry: It is used in the production of fine chemicals and as a precursor for more complex molecules
作用機序
The mechanism of action of methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The ester group may undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets .
類似化合物との比較
Similar Compounds
(S)-methyl 1-[®-1-phenylethyl]pyrrolidine-3-carboxylate: A stereoisomer with similar chemical properties but different biological activity.
Methyl 3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate: A fluorinated derivative with potentially enhanced biological activity.
Uniqueness
Methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which can influence its interaction with biological targets. The presence of the phenylethyl group adds to its hydrophobic character, potentially enhancing its binding affinity to certain proteins .
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13?/m1/s1 |
InChIキー |
DYXZLKUYFDDIAN-JTDNENJMSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(C2)C(=O)OC |
正規SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)
![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)



![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)

![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)

![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)
![(2S,3S)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B11817075.png)
